molecular formula C18H18N8O B2633143 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2320177-05-5

2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2633143
CAS No.: 2320177-05-5
M. Wt: 362.397
InChI Key: BJUVRCGILUEYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical tool 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a sophisticated heterocyclic compound designed for preclinical research, primarily in the fields of oncology and neuroscience. Its molecular architecture incorporates a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure recognized for its strong affinity toward enzymatic targets, particularly protein kinases . This scaffold has been identified in novel compounds exhibiting potent inhibitory activity against PIM kinases (PIM-1, PIM-2, and PIM-3), which are serine/threonine kinases implicated in cell survival, proliferation, and the progression of various cancers . Inhibitors based on this core structure have demonstrated significant antiproliferative effects in cellular assays and can work synergistically with other antitumoral agents . Furthermore, analogues of the [1,2,4]triazolo[4,3-b]pyridazine scaffold have shown promise in neurological research, displaying potent anticonvulsant activity in models such as the maximal electroshock (MES) test, with some derivatives exhibiting high protective indices and low neurotoxicity . The specific integration of this scaffold with a 1,4-diazepane linker and a 4H-pyrido[1,2-a]pyrimidin-4-one moiety suggests a potential multi-targeting or optimized pharmacokinetic profile, making it a valuable probe for investigating complex signaling pathways and for structure-activity relationship (SAR) studies in drug discovery. This compound is intended for use in non-clinical, in vitro laboratory research only.

Properties

IUPAC Name

2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c27-18-12-17(20-14-4-1-2-9-25(14)18)24-8-3-7-23(10-11-24)16-6-5-15-21-19-13-26(15)22-16/h1-2,4-6,9,12-13H,3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUVRCGILUEYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC(=O)N3C=CC=CC3=N2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of triazolo-pyridazine and pyrimidine structures that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18N6O2C_{17}H_{18}N_{6}O_{2} with a molecular weight of approximately 370.43 g/mol. The structural complexity includes a triazole ring fused with pyridazine and pyrimidine moieties, which are known to exhibit diverse biological properties.

Anticancer Activity

Recent studies have demonstrated that related triazolo-pyridazine derivatives exhibit significant anticancer properties. For instance, compounds synthesized in a study showed moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, the compound 12e exhibited IC50 values of 1.06 μM against A549 cells, 1.23 μM against MCF-7 cells, and 2.73 μM against HeLa cells .

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Foretinib0.019--

The mechanism of action appears to involve inhibition of c-Met kinase activity, which is crucial for tumor growth and metastasis. The compound 12e demonstrated an IC50 value of 0.090 μM against c-Met kinase, comparable to the reference drug Foretinib .

The binding interactions of the compound with c-Met kinase were characterized using molecular docking studies. The results indicated that the compound adopts a U-shaped conformation that effectively occupies the ATP-binding site of the kinase, thereby inhibiting its activity and leading to apoptosis in cancer cells.

Other Biological Activities

In addition to anticancer effects, derivatives of triazolo-pyridazine have been investigated for their potential as anti-inflammatory agents and for their activity against other cellular targets such as kinases involved in various signaling pathways.

Case Studies

A case study focusing on the synthesis and evaluation of triazolo-pyridazine derivatives highlighted the structure-activity relationship (SAR) that informs the design of more potent compounds. For example, modifications in the diazepane ring significantly influenced both cytotoxicity and selectivity towards cancer cell lines .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Features

The compound’s unique architecture distinguishes it from similar heterocyclic systems. Below is a comparative overview:

Compound Core Structure Substituents/Linkers Key Structural Differences
Target Compound Pyrido[1,2-a]pyrimidin-4-one [1,2,4]Triazolo[4,3-b]pyridazine + 1,4-diazepane Seven-membered diazepane linker; fused triazolo-pyridazine
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives () Pyrazolo-triazolo-pyrimidine Varied aryl/alkyl groups Smaller five-membered pyrazole ring; isomerization-sensitive triazolo-pyrimidine system
4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives () Pyrazino-pyrimidinone Piperidinyl, coumarin, tetrazole Six-membered pyrazine ring instead of pyridine; diverse substituents (e.g., coumarin)
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one () Triazolo-pyridinone Propyl-piperazine linker Triazolo-pyridine core; rigid propyl linker vs. flexible diazepane

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Solubility: The diazepane linker increases molecular weight (~450–500 Da) compared to propyl-linked analogs (e.g., : ~400 Da) . The pyrido-pyrimidinone core may reduce solubility compared to coumarin-substituted derivatives (), which benefit from aromatic polar groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.